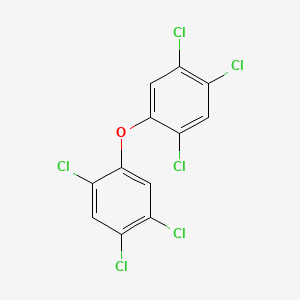
2,2',4,4',5,5'-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',4,4',5,5'-Hexachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl6O and its molecular weight is 376.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring
PCB-153 is frequently analyzed in environmental studies due to its stability and prevalence in ecosystems. Its applications in this area include:
- Detection and Analysis : PCB-153 is often used as a marker compound in environmental samples to assess contamination levels. Methods such as gas chromatography coupled with mass spectrometry are employed for its detection in soil, water, and biological tissues .
- Biomonitoring : The compound is monitored in human and animal tissues to evaluate exposure levels. Studies have shown that PCB-153 can accumulate in the food chain, leading to significant bioaccumulation in higher trophic levels .
Toxicological Research
Research on PCB-153 has focused on its toxicological effects and mechanisms of action:
- Hepatotoxicity Studies : PCB-153 has been shown to induce liver tumors in rodent models. Studies indicate that it activates nuclear factor kappa B (NF-kB), promoting hepatocyte proliferation and apoptosis . This mechanism is critical for understanding the carcinogenic potential of PCBs.
- Endocrine Disruption : PCB-153 is also investigated for its endocrine-disrupting properties. It interacts with hormone receptors and can affect reproductive health and development in exposed organisms .
Industrial Applications
Historically, PCBs were utilized in various industrial applications due to their chemical stability and insulating properties:
- Electrical Equipment : PCB-153 was commonly used as a dielectric fluid in transformers and capacitors before its ban due to environmental concerns. Its ability to withstand high temperatures made it suitable for these applications .
- Chemical Intermediate : Although its use has declined significantly, PCB-153 has been studied for potential applications as a chemical intermediate in the synthesis of other compounds.
Case Study 1: Environmental Impact Assessment
A study conducted on sediment samples from urban waterways revealed significant concentrations of PCB-153. The findings highlighted the need for remediation strategies to mitigate contamination from historical industrial activities. The study employed advanced analytical techniques to quantify PCB levels and assess ecological risks .
Case Study 2: Human Health Risk Evaluation
Research involving children from contaminated areas showed correlations between PCB-153 exposure and developmental delays. The study utilized serum samples to measure PCB concentrations and assessed health outcomes through longitudinal analysis . These findings underscore the importance of monitoring PCB levels in vulnerable populations.
Summary Table of Applications
| Application Area | Specific Uses | Analytical Methods Used |
|---|---|---|
| Environmental Monitoring | Detection in soil, water, biological tissues | Gas chromatography-mass spectrometry |
| Toxicological Research | Hepatotoxicity studies, endocrine disruption studies | In vivo animal models |
| Industrial Applications | Former use in electrical equipment | Historical data analysis |
Propiedades
Número CAS |
71859-30-8 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H |
Clave InChI |
PECXRRMHOQBOIE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Key on ui other cas no. |
71859-30-8 |
Sinónimos |
2,2',4,4',5,5'-hexachlorodiphenyl ether 2,2-HCDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















